

Almorexant Clinical Trials: Polysomnography Endpoints and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Application Notes and Protocols for Researchers and Drug Development Professionals

These application notes provide a comprehensive overview of the polysomnography (PSG) endpoints utilized in clinical trials of **Almorexant**, a dual orexin receptor antagonist. Detailed protocols for conducting PSG studies in the context of clinical trials for insomnia are also presented, along with a summary of the key findings from **Almorexant** trials.

Introduction to Almorexant and Polysomnography in Insomnia Clinical Trials

Almorexant is an investigational drug that acts as a competitive antagonist at both the orexin-1 (OX1) and orexin-2 (OX2) receptors.[1] The orexin system is a key regulator of wakefulness, and by blocking the activity of orexin, **Almorexant** is hypothesized to promote sleep.[2][3] Development of **Almorexant** was discontinued in 2011 due to concerns about side effects.[1] However, the study of **Almorexant** has provided valuable insights into the role of the orexin system in sleep and the potential of orexin receptor antagonists as a therapeutic class for insomnia.

Polysomnography (PSG) is the gold-standard objective measure of sleep and is a critical tool in clinical trials for hypnotic medications.[4][5] It involves the continuous and simultaneous recording of multiple physiological variables during sleep, including brain activity (electroencephalogram or EEG), eye movements (electrooculogram or EOG), and muscle activity (electromyogram or EMG).[6][7] These recordings allow for the detailed analysis of

sleep architecture, including the different stages of sleep, and the quantification of various sleep parameters.[4]

Polysomnography Endpoints in Almorexant Clinical Trials

The efficacy of **Almorexant** in treating insomnia was primarily assessed using objective PSG-derived endpoints. These endpoints provide quantitative measures of sleep initiation, maintenance, and overall sleep quality. The key PSG endpoints evaluated in **Almorexant** clinical trials are summarized below.

Primary and Secondary Polysomnography Endpoints

Clinical trials for **Almorexant** utilized several key PSG parameters to assess its efficacy. The primary endpoint was often a measure of sleep maintenance or overall sleep quality, while secondary endpoints typically included measures of sleep initiation and other aspects of sleep architecture.[2][8][9][10]

Table 1: Key Polysomnography Endpoints in **Almorexant** Clinical Trials

Endpoint	Abbreviation	Description	Relevance in Insomnia Trials
Sleep Efficiency	SE	The percentage of time spent asleep relative to the total time in bed.	A global measure of sleep quality, reflecting both sleep initiation and maintenance. [2]
Wake After Sleep Onset	WASO	The total time spent awake from the time of sleep onset until the final awakening.	A primary measure of sleep maintenance; a key complaint in many individuals with insomnia. [8] [11]
Latency to Persistent Sleep	LPS	The time from "lights out" to the first 10 consecutive minutes of sleep.	A primary measure of sleep initiation, reflecting how quickly a person can fall and stay asleep. [2] [9]
Total Sleep Time	TST	The total amount of time spent in all sleep stages.	A measure of the overall duration of sleep. [8]

Summary of Quantitative PSG Data from Almorexant Clinical Trials

The following tables summarize the quantitative findings from key **Almorexant** clinical trials, demonstrating the dose-dependent effects of the drug on various PSG endpoints compared to placebo.

Table 2: Effects of **Almorexant** on Primary and Secondary PSG Endpoints (Mean Change from Placebo)

Dose	Sleep Efficiency (SE)	Latency to Persistent Sleep (LPS)	Wake After Sleep Onset (WASO)	Total Sleep Time (TST)
100 mg	Nominally significant improvement	-	Significant decrease	Significant increase
200 mg	Significant improvement[8]	Significant decrease[8]	-26.8 min (start of treatment)[8][11]	Significant increase[8][11]
400 mg	+14.4%[9][10]	-18 min[9][10]	-54 min[9][10]	+69.7 min[2]

Table 3: Effects of **Almorexant** on Sleep Stages (Compared to Placebo)

Dose	Stage N1 Sleep	Stage N2 Sleep	Stage N3/N4 (SWS) Sleep	REM Sleep
100 mg	Decreased percentage of TST	Increased duration	No suppression	Increased percentage of TST
200 mg	Decreased percentage of TST[11]	Increased duration[11]	No suppression[11]	Increased percentage of TST[11]
400 mg	Decreased duration[2]	Increased duration[2]	Increased duration[2]	Increased duration[2]

Experimental Protocols for Polysomnography in Clinical Trials

The following is a detailed protocol for conducting polysomnography in a clinical trial setting for an investigational hypnotic drug like **Almorexant**. This protocol is based on the guidelines from the American Academy of Sleep Medicine (AASM).[6][12]

Participant Preparation and Setup

- **Informed Consent and Screening:** All participants must provide written informed consent. A thorough screening process, including a medical and psychiatric history, is conducted to ensure participants meet the inclusion criteria for the study (e.g., diagnosis of primary insomnia) and do not have any exclusionary conditions.[\[5\]](#)[\[13\]](#)
- **Adaptation Night:** An adaptation night in the sleep laboratory is recommended to acclimate the participant to the sleeping environment and the PSG equipment. Data from the adaptation night is typically not used for baseline analysis.[\[14\]](#)
- **Pre-Sleep Procedures:** On the recording night, participants arrive at the sleep laboratory in the evening. They complete pre-sleep questionnaires and are instructed to avoid caffeine, alcohol, and strenuous exercise before the study.
- **Electrode Placement:** PSG electrodes are applied by a trained technician according to the International 10-20 system for EEG electrode placement.[\[3\]](#)[\[4\]](#)[\[15\]](#) The standard montage includes:
 - **EEG:** At least three scalp electrodes (e.g., F4-M1, C4-M1, O2-M1) to monitor brain waves. [\[3\]](#)[\[12\]](#)
 - **EOG:** Two electrodes placed near the eyes to detect eye movements.
 - **EMG:** At least three electrodes on the chin and two on each leg to measure muscle tone and limb movements.
 - **ECG:** Two electrodes to monitor heart rate and rhythm.
 - **Respiratory Sensors:** Nasal/oral airflow sensors, thoracic and abdominal respiratory effort belts, and a pulse oximeter to measure oxygen saturation.
 - **Body Position Sensor:** To determine the participant's sleeping position.
 - **Snore Microphone:** To record snoring.

Data Acquisition

- **Bio-calibrations:** Before "lights out," a series of bio-calibrations are performed to ensure the proper functioning of all sensors. The participant is asked to perform specific tasks such as

blinking, looking left and right, clenching their jaw, and holding their breath.[7]

- **Recording:** The PSG recording begins at "lights out" and continues until the participant's scheduled wake-up time. The data is continuously monitored by a sleep technician in a separate room.
- **Data Storage:** The digital PSG data is securely stored for subsequent analysis.

Data Analysis and Scoring

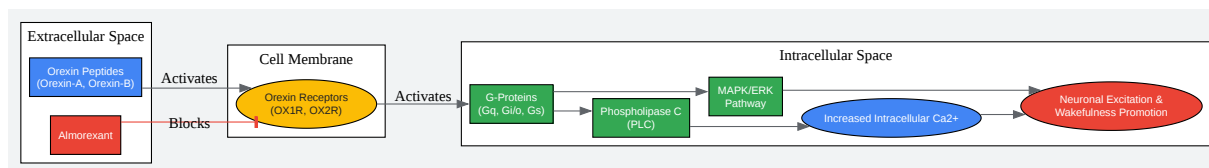
- **Sleep Stage Scoring:** The recorded PSG data is manually or semi-automatically scored in 30-second epochs by a trained and certified polysomnographic technologist according to the AASM Scoring Manual.[6][16] The sleep stages are classified as:
 - Wake (W)
 - Non-REM Stage 1 (N1)
 - Non-REM Stage 2 (N2)
 - Non-REM Stage 3 (N3 or Slow-Wave Sleep)
 - REM Sleep (R)
- **Event Scoring:** Respiratory events (apneas, hypopneas), limb movements, and arousals are also scored according to AASM criteria.
- **Endpoint Calculation:** Once the entire recording is scored, the quantitative PSG endpoints (SE, WASO, LPS, TST, and sleep stage percentages) are calculated.

Signaling Pathway and Experimental Workflow

Almorexant Mechanism of Action: Orexin Receptor Signaling

Almorexant exerts its sleep-promoting effects by antagonizing the orexin receptors. The binding of orexin peptides (Orexin-A and Orexin-B) to their G-protein coupled receptors (OX1R and OX2R) typically leads to the activation of multiple intracellular signaling pathways that

promote wakefulness.[2][17] **Almorexant** competitively blocks this binding, thereby inhibiting these downstream signals.

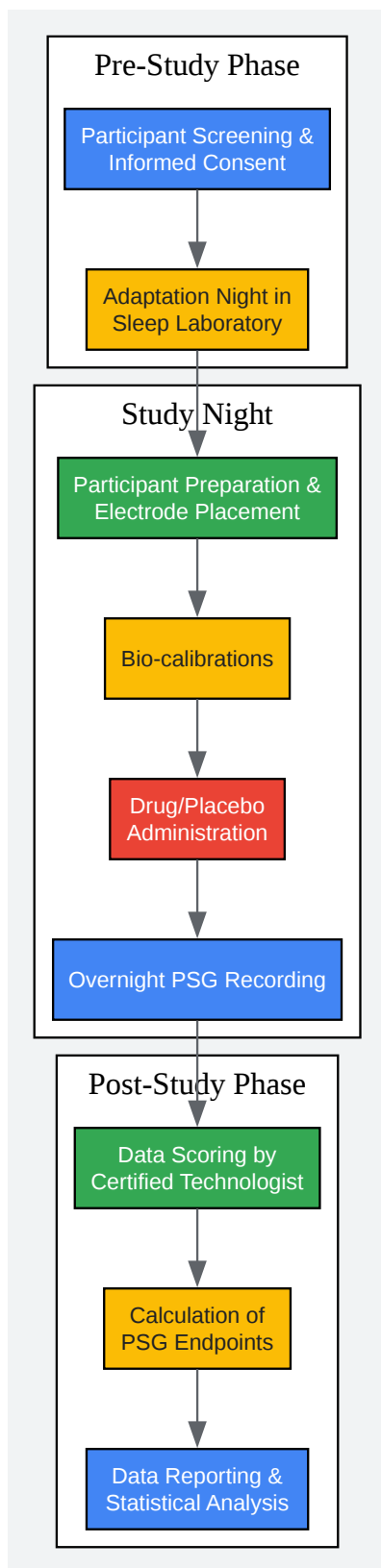


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Caption: **Almorexant** blocks orexin-mediated signaling pathways promoting wakefulness.

Polysomnography Experimental Workflow in a Clinical Trial

The following diagram illustrates the typical workflow for a polysomnography study within a clinical trial for an investigational hypnotic drug.



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Caption: Workflow for a polysomnography study in a clinical trial setting.

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- To cite this document: BenchChem. [Almorexant Clinical Trials: Polysomnography Endpoints and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167863#polysomnography-endpoints-in-almorexant-clinical-trials\]](https://www.benchchem.com/product/b167863#polysomnography-endpoints-in-almorexant-clinical-trials)

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